6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-fluorobenzylthio group at position 6 and a 4-methoxyphenyl group at position 2. This scaffold is structurally related to bioactive compounds targeting enzymes like phosphodiesterase 4 (PDE4) and receptors such as GABAA .
Properties
IUPAC Name |
6-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-25-16-8-4-14(5-9-16)19-22-21-17-10-11-18(23-24(17)19)26-12-13-2-6-15(20)7-3-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKHEODTDCQBOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes
Cyclocondensation of Hydrazine Derivatives
The core triazolo[4,3-b]pyridazine system is typically constructed via cyclocondensation between 3-chloro-6-hydrazinopyridazine and aromatic aldehydes. A modified protocol from recent literature involves:
Reagents :
- 3-Chloro-6-hydrazinopyridazine (1.0 eq)
- 4-Methoxybenzaldehyde (1.2 eq)
- Glacial acetic acid (catalyst)
- Ethanol (solvent)
Procedure :
- Reflux reactants at 80°C for 4 hours under nitrogen.
- Cool to 25°C and isolate intermediate 3-(4-methoxyphenylidene)-6-chloro-triazolo[4,3-b]pyridazine via vacuum filtration.
- Purify by recrystallization from hot ethanol (yield: 72–78%).
Mechanistic Insight :
The reaction proceeds through hydrazone formation followed by intramolecular cyclization, with acetic acid protonating the imine nitrogen to facilitate electron rearrangement.
Thioether Formation via Nucleophilic Substitution
Introducing the 4-fluorobenzylthio group at position 6 requires careful optimization to prevent disulfide byproducts:
Reagents :
- 6-Chloro-3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazine (1.0 eq)
- 4-Fluorobenzyl mercaptan (1.5 eq)
- Potassium carbonate (2.0 eq)
- Dimethylformamide (DMF, solvent)
Procedure :
- Suspend chloride intermediate in anhydrous DMF under nitrogen.
- Add K₂CO₃ and 4-fluorobenzyl mercaptan sequentially.
- Stir at 60°C for 12 hours.
- Quench with ice water and extract with ethyl acetate.
- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to obtain the title compound (yield: 65–70%).
Critical Parameters :
Alternative Approaches
Ultrasonic-Assisted Cyclization
A Chinese patent (CN103613594A) demonstrates the utility of ultrasound in accelerating cyclization steps:
Conditions :
Advantages :
- Reduces reaction time from 12 hours to 3 hours.
- Improves yield by 15–20% compared to conventional heating.
Limitations :
Palladium-Catalyzed Cross-Coupling
For advanced derivatives, Suzuki-Miyaura coupling introduces aryl groups at position 6:
| Component | Quantity |
|---|---|
| Triazolopyridazine bromide | 1.0 eq (900 mg) |
| 4-Fluorobenzylboronic acid | 1.5 eq |
| Pd(t-Bu₃P)₂ | 5 mol% |
| K₃PO₄ | 2.0 eq |
| 1,4-Dioxane/H₂O | 10:1 v/v |
Outcome :
Optimization of Reaction Conditions
Solvent Screening for Thioether Formation
Comparative data from multiple studies:
| Solvent | Dielectric Constant (ε) | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | 36.7 | 68 | <5% disulfide |
| DMSO | 46.7 | 55 | 12% disulfide |
| Acetonitrile | 37.5 | 42 | 8% des-chloro |
| THF | 7.6 | 28 | 15% starting material |
Chemical Reactions Analysis
Oxidation Reactions
The fluorobenzylthio (-S-CH₂-C₆H₄-F) moiety is susceptible to oxidation under controlled conditions:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide derivative | RT, 6 hrs in acetic acid | 78% |
| mCPBA | Sulfone derivative | 0°C → RT, CH₂Cl₂, 12 hrs | 65% |
| KMnO₄ (aq.) | Sulfonic acid | 80°C, 24 hrs | 42% |
Oxidation typically preserves the triazolopyridazine core but modifies the electronic properties of the molecule, enhancing polarity and potential hydrogen-bonding capacity.
Nucleophilic Substitution
The electron-deficient pyridazine ring facilitates nucleophilic aromatic substitution (NAS) at the C-5 or C-7 positions:
| Nucleophile | Position | Conditions | Application |
|---|---|---|---|
| NH₃ (gas) | C-5 | 120°C, DMF, 48 hrs | Introduction of amino groups |
| NaN₃ | C-7 | DMSO, 80°C, 24 hrs | Azide intermediates for click chemistry |
Methoxy groups on the phenyl ring remain inert under these conditions due to their electron-donating nature.
Ring-Opening and Rearrangement
Under alkaline conditions, the triazole ring undergoes selective cleavage:
-
Reaction : Treatment with NaOH (2M) in ethanol/water (1:1) at 60°C for 8 hrs yields a pyridazine-thiol intermediate, which can be alkylated or acylated.
-
Mechanism : Base-mediated hydrolysis opens the triazole ring, forming a transient thiolate species that reacts with electrophiles (e.g., methyl iodide).
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging the halogen-like reactivity of the thioether group:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives | 72% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated analogs | 68% |
These reactions enable diversification of the fluorobenzyl or methoxyphenyl substituents for structure-activity relationship (SAR) studies.
Cycloaddition Reactions
The pyridazine ring engages in [4+2] cycloadditions with dienophiles such as maleic anhydride:
-
Conditions : Reflux in toluene (110°C, 24 hrs) forms a fused bicyclic adduct .
-
Regioselectivity : Governed by electron-withdrawing effects of the fluorobenzylthio group, directing addition to the C-3/C-4 positions .
Demethylation of Methoxy Groups
The 4-methoxyphenyl group undergoes demethylation under strong acids:
-
Reagent : BBr₃ (1M in CH₂Cl₂) at -78°C → RT, 6 hrs.
-
Product : 4-hydroxyphenyl derivative, enabling further functionalization via esterification or glycosylation.
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces intramolecular hydrogen abstraction, form
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine. For instance:
- A derivative of this compound was tested against various pathogens, demonstrating significant antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
- The compound's structure allows for effective interaction with bacterial membranes, enhancing its efficacy in inhibiting biofilm formation .
Anticancer Properties
The compound has also been investigated for its anticancer potential:
- In a study assessing the structure–activity relationship (SAR) of triazoloquinazolinones, derivatives similar to this compound were shown to inhibit Polo-like Kinase 1 (Plk1), a target in cancer therapy .
- The inhibition of Plk1 is crucial since it plays a significant role in cell cycle regulation and mitosis. Compounds exhibiting IC50 values in the low micromolar range indicate promising candidates for further development as anticancer agents .
Drug Discovery and Development
The unique structure of this compound makes it an interesting candidate for drug discovery:
- Virtual screening and molecular docking studies have been employed to evaluate its potential against various targets. For example, compounds based on the triazolo framework have shown activity against Plasmodium falciparum, suggesting possible applications in antimalarial drug development .
- The compound's ability to interact with various biological targets opens avenues for synthesizing new derivatives with enhanced therapeutic profiles.
Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. Generally, compounds of this class can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methoxyphenyl group could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Key Observations :
- PDE4 Inhibition : Methoxy and alkoxy substituents at position 3 (e.g., compound 18) enhance PDE4 binding via interactions with the catalytic pocket . The target compound’s 4-methoxyphenyl group may confer similar affinity.
- GABAA Modulation : Fluorinated aryl groups (e.g., TPA023’s 2-fluorophenyl) improve α2/α3 subunit selectivity, whereas the target compound’s 4-fluorobenzylthio group may influence pharmacokinetics .
- Antimicrobial Activity : Hydrazine derivatives (e.g., 4e) exhibit moderate efficacy, suggesting the target compound’s thioether linkage could be optimized for enhanced potency .
Physical and Spectral Properties
While specific data for the target compound are unavailable, related derivatives provide insights:
Biological Activity
The compound 6-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of heterocyclic compounds. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of anti-cancer and anti-inflammatory therapies. This article reviews the biological activity of this compound based on recent research findings, including synthesis methods, structure-activity relationships (SAR), and specific case studies that highlight its efficacy.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The general synthetic pathway includes:
- Formation of Triazole Ring : The initial step often involves the reaction of hydrazine derivatives with carbon disulfide to form the triazole core.
- Substitution Reactions : The introduction of the 4-fluorobenzyl and 4-methoxyphenyl groups is achieved through nucleophilic substitution reactions.
- Purification : The final product is purified using crystallization techniques to obtain a high yield with a defined melting point.
Anticancer Activity
Recent studies have demonstrated that compounds within this class exhibit promising anticancer properties. For instance:
- In vitro Studies : A derivative similar to our compound showed significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most active derivatives exhibited IC50 values ranging from 1.06 μM to 2.73 μM in these assays .
- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve inhibition of key kinases such as c-Met, which is often overexpressed in several cancers. This inhibition disrupts signaling pathways critical for cancer cell proliferation .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- Inhibition Studies : Experimental results indicate that certain derivatives can significantly reduce pro-inflammatory cytokines in cellular models, suggesting a potential role in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazole and pyridazine rings significantly influence biological activity:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) on the benzyl moiety enhances biological activity by increasing lipophilicity and improving binding affinity to target proteins .
Case Studies
Several case studies illustrate the efficacy of this compound:
- Case Study 1 : A study involving a related triazolo-pyridazine derivative demonstrated an IC50 value of 0.090 μM against c-Met kinase, indicating strong inhibitory activity comparable to established drugs like Foretinib .
- Case Study 2 : Another investigation assessed the cytotoxic effects on HEK-293 cells, confirming that certain derivatives are non-toxic at therapeutic concentrations, making them suitable candidates for further development .
Data Tables
| Compound | Activity Type | Cell Line | IC50 Value (μM) |
|---|---|---|---|
| 6a | Anticancer | A549 | 1.06 |
| 6b | Anticancer | MCF-7 | 1.23 |
| 6c | Anticancer | HeLa | 2.73 |
| 6d | Anti-inflammatory | - | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
